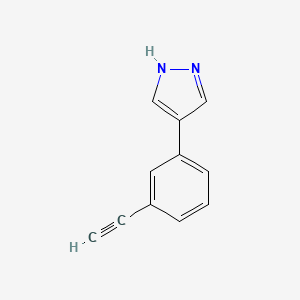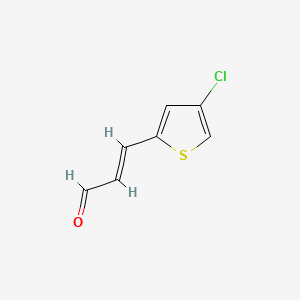
4-(3-ethynylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethynylphenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an ethynyl group attached to the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethynylphenyl)-1H-pyrazole typically involves the reaction of 3-ethynylbenzaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting hydrazone intermediate undergoes cyclization to form the desired pyrazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(3-ethynylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-(3-ethynylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(3-ethynylphenyl)-1H-pyrazole
- This compound-3-carboxylic acid
- This compound-5-carboxamide
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
4-(3-ethynylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H8N2/c1-2-9-4-3-5-10(6-9)11-7-12-13-8-11/h1,3-8H,(H,12,13) |
InChIキー |
ZQNVVRVZVHTDQH-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)





![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)


![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)



![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)
